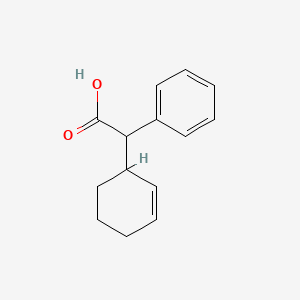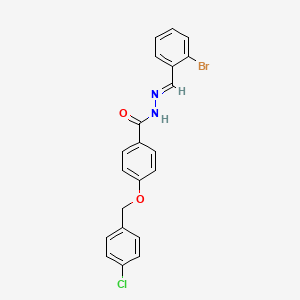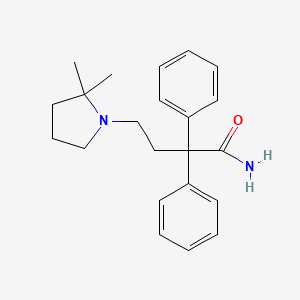![molecular formula C17H14N2S2 B12011170 methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate CAS No. 387361-60-6](/img/structure/B12011170.png)
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle est un composé chimique connu pour sa structure et ses propriétés uniques. Il s'agit d'un dérivé de l'anthracène, un hydrocarbure aromatique polycyclique, et contient un groupe carbamodithioate, connu pour ses applications dans diverses réactions chimiques et processus industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle implique généralement la réaction de l'anthracène-2-carbaldéhyde avec le carbamodithioate de méthyle en présence d'une base. La réaction est effectuée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des processus en continu pour garantir une qualité et un rendement constants. L'utilisation de réacteurs automatisés et de systèmes de purification peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amine ou thiol correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carbamodithioate, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans des conditions douces.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines, les thiols et divers dérivés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses affections médicales.
Industrie : Il est utilisé dans la production de polymères, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon sa structure et le contexte biologique spécifique. Le groupe carbamodithioate est connu pour interagir avec les groupes thiol des protéines, ce qui peut entraîner la modulation de la fonction des protéines et des voies de signalisation.
Applications De Recherche Scientifique
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(E)-phénylméthylidèneamino]carbamodithioate de méthyle
- N-[(E)-naphtylméthylidèneamino]carbamodithioate de méthyle
- N-[(E)-pyridylméthylidèneamino]carbamodithioate de méthyle
Unicité
Le N-[(E)-anthracène-2-ylméthylidèneamino]carbamodithioate de méthyle est unique en raison de sa partie anthracène, qui confère des propriétés électroniques et stériques spécifiques. Cette unicité le rend particulièrement utile dans des applications où des interactions spécifiques avec des cibles biologiques ou chimiques sont requises.
Propriétés
Numéro CAS |
387361-60-6 |
|---|---|
Formule moléculaire |
C17H14N2S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+ |
Clé InChI |
FGPVCCRUCXLQHK-WOJGMQOQSA-N |
SMILES isomérique |
CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
SMILES canonique |
CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)





![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
